molecular formula C11H11ClN2OS B1417279 2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide CAS No. 1094533-46-6

2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide

Cat. No.: B1417279
CAS No.: 1094533-46-6
M. Wt: 254.74 g/mol
InChI Key: ZTJHJVCUUHUHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide” belongs to the class of organic compounds known as benzenesulfonamides . It is an organic compound containing a sulfonamide group that is S-linked to a benzene ring .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

  • A study on acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, including compounds similar to 2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide, demonstrated significant cytotoxic effects on resistant cancer cell lines, including melanoma, ovarian, and glioblastoma. These derivatives also inhibited topoisomerase II-mediated relaxation of DNA (Gomez-Monterrey et al., 2011).

Antitumor Evaluation

  • Research involving 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a structurally related compound, led to the synthesis of various heterocyclic derivatives with high antiproliferative activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

Organometallic Chemistry

  • Studies on cyclopenta[b]thiophene derivatives in organometallic chemistry have provided insights into the regioselectivity of synthesis for σ-element-substituted thiopentalenes. These findings are crucial for understanding the chemical behavior and potential applications of similar compounds (Kissounko et al., 2000).

Antimicrobial and Cytotoxic Activities

  • Synthesis of novel thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, exhibited notable antimicrobial activity and cytotoxicity against human leukemia cells, highlighting the potential of similar compounds in therapeutic applications (Dawbaa et al., 2021).

Antiviral Evaluations

  • Research on [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone derivatives revealed potential antiviral properties, paving the way for further exploration of related compounds in antiviral drug development (Sayed & Ali, 2007).

Herbicidal Activity

  • A study synthesized N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it effective as a herbicide, suggesting similar potential for compounds like this compound (Liu et al., 2007).

Biochemical Analysis

Biochemical Properties

2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound can inhibit the activity of certain kinases, resulting in the downregulation of signaling pathways that promote cell growth. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively modulate cellular processes without causing significant toxicity . Higher doses can lead to adverse effects, such as toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in cells. For instance, it can inhibit the activity of enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and then bind to intracellular proteins, affecting its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6(12)10(15)14-11-8(5-13)7-3-2-4-9(7)16-11/h6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHJVCUUHUHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
Reactant of Route 4
2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
Reactant of Route 5
2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.